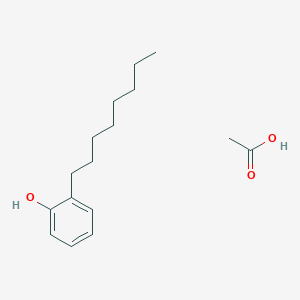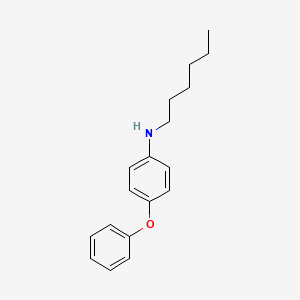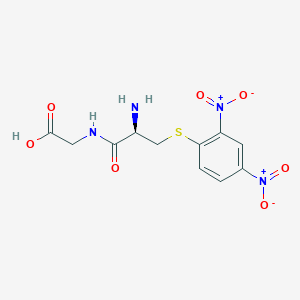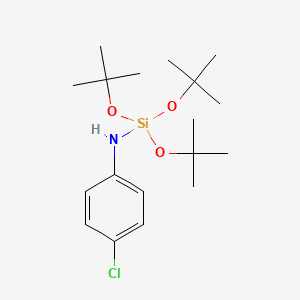
Butyl (oxo-lambda~4~-sulfanylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is an organosulfur compound with a unique structure that includes a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (oxo-lambda~4~-sulfanylidene)carbamate typically involves the reaction of butylamine with a suitable sulfur-containing reagent. One common method is the oxidative coupling of butylamine with sulfur dioxide or a sulfur-containing oxidant under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (oxo-lambda~4~-sulfanylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Butyl (oxo-lambda~4~-sulfanylidene)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which butyl (oxo-lambda~4~-sulfanylidene)carbamate exerts its effects involves interactions with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various biological pathways and processes, making the compound useful in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl (oxo-lambda~4~-sulfanylidene)methylamine
- tert-Butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate
Uniqueness
Butyl (oxo-lambda~4~-sulfanylidene)carbamate is unique due to its specific combination of a butyl group, a carbamate moiety, and a sulfur atom in a lambda4 oxidation state. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67868-27-3 |
|---|---|
Molekularformel |
C5H9NO3S |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
butyl N-sulfinylcarbamate |
InChI |
InChI=1S/C5H9NO3S/c1-2-3-4-9-5(7)6-10-8/h2-4H2,1H3 |
InChI-Schlüssel |
XFHKJQBUPRYKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)


![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)

![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)


![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)



![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
